molecular formula C30H28N2O4 B1674011 Acetic acid, (((6S)-6-((3-(diphenylmethyl)-6-oxo-1(6H)-pyridazinyl)methyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)- CAS No. 172936-99-1

Acetic acid, (((6S)-6-((3-(diphenylmethyl)-6-oxo-1(6H)-pyridazinyl)methyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-

Cat. No.: B1674011
CAS No.: 172936-99-1
M. Wt: 480.6 g/mol
InChI Key: FFRFCEJVGONUHG-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of FR-181877 involves several key steps:

    Dehydroxylation: The starting compound undergoes dehydroxylation by hydrogenation over palladium on carbon in methanol to produce tetralinecarboxylic acid methyl ester.

    Reduction: The tetralinecarboxylic acid methyl ester is then reduced using lithium aluminium hydride in tetrahydrofuran to yield tetralinemethanol as a mixture of enantiomers.

    Separation of Isomers: The enantiomers are separated by acylation of the alcohol with (-)-menthyl chloroformate in pyridine, followed by recrystallization to obtain (-)-menthyl carbonate.

Chemical Reactions Analysis

FR-181877 undergoes various chemical reactions, including:

Scientific Research Applications

FR-181877 has several scientific research applications:

Mechanism of Action

FR-181877 exerts its effects by acting as an agonist for the prostaglandin I2 receptor. This receptor is involved in various physiological processes, including the inhibition of platelet aggregation and the promotion of vasodilation. By binding to this receptor, FR-181877 mimics the effects of prostaglandin I2, leading to its therapeutic benefits in cardiovascular diseases .

Comparison with Similar Compounds

FR-181877 is unique due to its specific action on the prostaglandin I2 receptor. Similar compounds include:

    Emorfazone: A nonsteroidal anti-inflammatory drug.

    FK838: Used for therapeutic intervention in renal-urologic conditions.

    EMD57283: A cardiovascular agent.

    NIP502: Used in respiratory diseases.

These compounds share some pharmacological properties with FR-181877 but differ in their specific targets and therapeutic applications.

Properties

CAS No.

172936-99-1

Molecular Formula

C30H28N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

2-[[(6S)-6-[(3-benzhydryl-6-oxopyridazin-1-yl)methyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid

InChI

InChI=1S/C30H28N2O4/c33-28-17-16-26(30(22-8-3-1-4-9-22)23-10-5-2-6-11-23)31-32(28)19-21-14-15-25-24(18-21)12-7-13-27(25)36-20-29(34)35/h1-13,16-17,21,30H,14-15,18-20H2,(H,34,35)/t21-/m0/s1

InChI Key

FFRFCEJVGONUHG-NRFANRHFSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1CN3C(=O)C=CC(=N3)C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC=C2OCC(=O)O

SMILES

C1CC2=C(CC1CN3C(=O)C=CC(=N3)C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC=C2OCC(=O)O

Canonical SMILES

C1CC2=C(CC1CN3C(=O)C=CC(=N3)C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC=C2OCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FR 181877
FR-181877
FR181877

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid, (((6S)-6-((3-(diphenylmethyl)-6-oxo-1(6H)-pyridazinyl)methyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-
Reactant of Route 2
Acetic acid, (((6S)-6-((3-(diphenylmethyl)-6-oxo-1(6H)-pyridazinyl)methyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-
Reactant of Route 3
Reactant of Route 3
Acetic acid, (((6S)-6-((3-(diphenylmethyl)-6-oxo-1(6H)-pyridazinyl)methyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-
Reactant of Route 4
Acetic acid, (((6S)-6-((3-(diphenylmethyl)-6-oxo-1(6H)-pyridazinyl)methyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-
Reactant of Route 5
Acetic acid, (((6S)-6-((3-(diphenylmethyl)-6-oxo-1(6H)-pyridazinyl)methyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-
Reactant of Route 6
Acetic acid, (((6S)-6-((3-(diphenylmethyl)-6-oxo-1(6H)-pyridazinyl)methyl)-5,6,7,8-tetrahydro-1-naphthalenyl)oxy)-

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